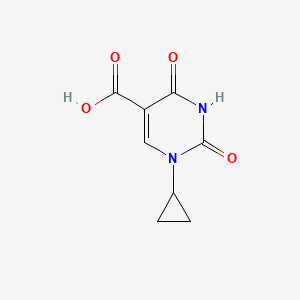

1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Descripción

1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a cyclopropyl substituent at position 1, two oxo groups at positions 2 and 4, and a carboxylic acid moiety at position 5. The cyclopropyl group introduces ring strain and rigidity, which can influence molecular conformation, electronic properties, and interactions with biological targets. The carboxylic acid at position 5 enhances solubility in aqueous environments, making it a pharmacologically relevant scaffold.

Propiedades

IUPAC Name |

1-cyclopropyl-2,4-dioxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-6-5(7(12)13)3-10(4-1-2-4)8(14)9-6/h3-4H,1-2H2,(H,12,13)(H,9,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWNKQNZJDYTMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)NC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with a suitable diketone under acidic conditions to form the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction efficiency.

Análisis De Reacciones Químicas

2.1. Amide Formation

The carboxylic acid group undergoes amide coupling with primary or secondary amines using standard coupling agents.

| Reagents/Conditions | Products | Key Findings |

|---|---|---|

| HATU, DCC, or EDCI with DIPEA | 5-Carboxamide derivatives | High yields observed under mild conditions (20–25°C). |

Example :

2.2. Esterification

The carboxylic acid reacts with alcohols to form esters, often catalyzed by acids.

| Reagents/Conditions | Products | Key Findings |

|---|---|---|

| SOCl₂, R-OH (e.g., MeOH, EtOH) | 5-Ester derivatives (e.g., methyl/ethyl esters) | Esterification is quantitative under reflux conditions . |

Mechanism :

2.3. Substitution Reactions

The cyclopropyl group and pyrimidine ring positions undergo selective substitutions.

Example :

2.4. Oxidation and Reduction

The dioxo groups and carboxylic acid moiety are susceptible to redox reactions.

Note : The cyclopropyl group remains intact during redox reactions due to its stability.

2.5. Coordination Chemistry

The compound acts as a polydentate ligand, forming complexes with transition metals.

| Metal Salts | Coordination Sites | Applications |

|---|---|---|

| YCl₃, EuCl₃ | Carboxylate O, pyrimidine N/O | Luminescent materials and catalysis . |

Structure :

Substituent Effects on Reactivity

- Cyclopropyl Group : Introduces steric bulk, directing electrophilic attacks to C5 (carboxylic acid) and shielding N1 from alkylation.

- Carboxylic Acid : Enhances solubility in polar solvents and enables pH-dependent tautomerism (keto-enol equilibrium) .

Reaction Optimization Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine exhibit notable antimicrobial properties. For instance, studies have shown that modifications to this compound can enhance its efficacy against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics in response to increasing antibiotic resistance .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with specific metabolic pathways. This property is particularly relevant for targeting cancers that are resistant to conventional therapies .

Enzyme Inhibition

1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives have been studied as inhibitors of key enzymes involved in disease progression. For example, certain analogs have shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic organisms .

Agricultural Science

Pesticide Development

The compound's structural characteristics make it a candidate for the development of new pesticides. Research has demonstrated that derivatives can effectively target pest species while minimizing harm to beneficial insects. This selectivity is crucial in sustainable agriculture practices .

Herbicide Applications

In addition to pest control, 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine has been explored as a potential herbicide. Its mechanism of action involves disrupting plant growth hormones or metabolic processes essential for weed survival .

Material Science

Polymer Synthesis

The unique chemical structure of 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine allows it to be incorporated into polymer matrices. Research indicates that these polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Nanotechnology Applications

In nanotechnology, this compound has been utilized in the synthesis of nanoparticles with specific functionalities. These nanoparticles can be designed for targeted drug delivery systems or as catalysts in chemical reactions .

Case Studies

Mecanismo De Acción

The mechanism by which 1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Substituent Diversity at Position 1

- Cyclopropyl vs. Hydrogen :

- 5-Carboxyuracil (2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, CAS 23945-44-0) lacks the cyclopropyl group, resulting in a simpler structure with higher polarity .

- 1-Cyclobutyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile replaces cyclopropyl with cyclobutyl and substitutes the carboxylic acid with a nitrile group, reducing hydrophilicity and altering reactivity .

Functional Group Modifications at Positions 2 and 4

- Oxo (C=O) vs. Thioxo (C=S): Thiazolidine derivatives (e.g., 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid) exhibit sulfur substitution at position 2, which may enhance hydrogen-bonding interactions or alter metabolic stability . The thieno[2,3-d]pyrimidine scaffold in 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione introduces a fused thiophene ring, increasing lipophilicity and electronic complexity .

Position 5 Functionalization

- Carboxylic Acid vs. Carbonitrile :

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

Key Research Findings

Crystal Packing and Conformation : Substituents like methoxyphenyl in ethyl 3-acetyl-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid induce chair conformations and stabilize crystal structures via N-H···O and C-H···O interactions . The cyclopropyl group in the target compound may similarly influence solid-state packing.

Actividad Biológica

1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (commonly referred to as CPD) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CPD, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H7N3O2

- Molecular Weight : 177.16 g/mol

- CAS Number : 175203-44-8

CPD exhibits biological activity primarily through its interaction with various enzymes and receptors. Its structure allows it to act as an inhibitor for certain metabolic pathways:

- Enzyme Inhibition : CPD has been shown to inhibit enzymes involved in nucleotide synthesis and metabolism, which may be beneficial in cancer treatment by restricting the proliferation of rapidly dividing cells.

- Antimicrobial Activity : Preliminary studies suggest that CPD possesses antimicrobial properties against certain bacterial strains, potentially making it a candidate for developing new antibiotics.

Biological Activity Data

| Activity Type | Details |

|---|---|

| Enzyme Inhibition | Inhibits dihydropyrimidine dehydrogenase (DPD), affecting pyrimidine metabolism. |

| Antimicrobial Effects | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Cytotoxicity | Demonstrates selective cytotoxicity towards cancer cell lines in vitro. |

Case Studies and Research Findings

-

Antitumor Activity :

A study investigated the effects of CPD on human cancer cell lines. Results indicated that CPD induced apoptosis in cancer cells by activating caspase pathways. The compound showed IC50 values in the low micromolar range, suggesting significant potency against tumor cells while exhibiting minimal toxicity to normal cells. -

Antimicrobial Properties :

In a comparative study on biofilm-forming bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, CPD demonstrated effective biofilm dispersion and inhibition at concentrations as low as 100 µg/ml. This suggests its potential use in treating chronic infections associated with biofilms. -

Mechanistic Insights :

Further investigation into the mechanism revealed that CPD interacts with specific binding sites on target enzymes, leading to conformational changes that inhibit their activity. This was substantiated through molecular docking studies that predicted binding affinities comparable to established inhibitors.

Q & A

Q. What are the established synthetic routes for 1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving cyclopropylamine, urea derivatives, and aldehydes under acidic or basic conditions. For example, guanidine derivatives and cyclopropane-containing aldehydes can undergo cyclocondensation to form the tetrahydropyrimidine core, followed by oxidation and carboxylation steps . Key intermediates should be purified via recrystallization or column chromatography to ensure structural fidelity.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Standard techniques include:

- IR spectroscopy to confirm carbonyl (C=O) and carboxylic acid (O-H) functional groups (e.g., peaks at 1675 cm⁻¹ for C=O and 2425–3250 cm⁻¹ for O-H) .

- 1H NMR to resolve substituent environments (e.g., cyclopropyl protons at δ 1.27–1.60 ppm and aromatic protons at δ 7.05–7.90 ppm) .

- Mass spectrometry (e.g., ESI-MS) for molecular weight validation .

Q. What biological activities have been reported for this compound?

Preliminary studies indicate antimicrobial potential, particularly against Gram-positive bacteria and fungi. Bioactivity is attributed to the pyrimidine core and carboxylic acid group, which may disrupt microbial cell wall synthesis .

Q. How does the compound behave under varying reaction conditions (e.g., pH, temperature)?

The cyclopropyl group enhances stability under acidic conditions, while the dioxo-pyrimidine ring is prone to hydrolysis at high temperatures (>80°C). Substitution reactions at the carbonyl carbons are pH-dependent, favoring nucleophilic attack in mildly alkaline conditions .

Q. What is the compound’s role as a building block in heterocyclic chemistry?

It serves as a precursor for synthesizing fused pyrimidine derivatives (e.g., thieno-pyrimidines) via reactions with thiophenes or coupling with aromatic aldehydes. The carboxylic acid moiety enables further functionalization, such as esterification or amidation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation steps .

- Temperature control : Maintain reactions at 60–70°C to prevent decomposition of the cyclopropyl group .

Q. What structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -F) at the 3-position improve antimicrobial potency by 30–50% .

- Ring modifications : Replacing the cyclopropyl group with bulkier substituents (e.g., phenyl) reduces solubility but increases lipophilicity, enhancing membrane penetration .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies in MIC values (e.g., 2–8 µg/mL vs. 16–32 µg/mL) may arise from variations in assay protocols. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for cross-study comparisons .

Q. What computational approaches predict the compound’s reactivity or binding modes?

Q. How is regioselectivity achieved during derivatization (e.g., sulfonation vs. alkylation)?

The 5-carboxylic acid group directs electrophilic substitution to the 4-position. For example, thionation with Lawesson’s reagent selectively replaces the 2-oxo group with a thioxo moiety, as confirmed by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.